
2-(Aminomethyl)-3-(methylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-(methylamino)phenol is an organic compound with the molecular formula C9H12N2O This compound is known for its unique structure, which includes both an aminomethyl and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(methylamino)phenol typically involves the reaction of 2-nitrobenzaldehyde with methylamine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-3-(methylamino)phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(methylamino)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the quorum regulator SarA in Staphylococcus aureus, leading to reduced biofilm formation and down-regulation of virulence genes . This inhibition occurs through the binding of the compound to the SarA protein, thereby interfering with its regulatory functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)phenol
- 3-(Methylamino)phenol
- 2-(Methylamino)phenol
Uniqueness
2-(Aminomethyl)-3-(methylamino)phenol is unique due to the presence of both aminomethyl and methylamino groups on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a multifunctional agent in various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(aminomethyl)-3-(methylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-7-3-2-4-8(11)6(7)5-9/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
IKMNRVIKQMMLHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




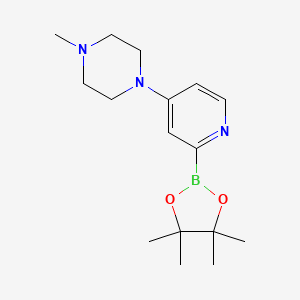
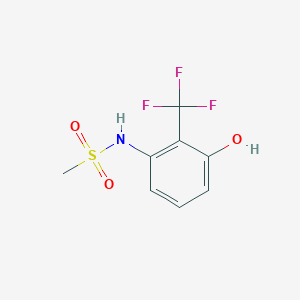
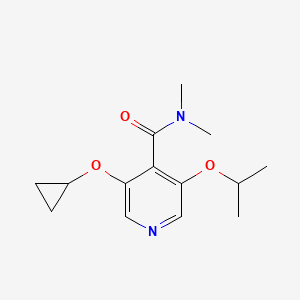

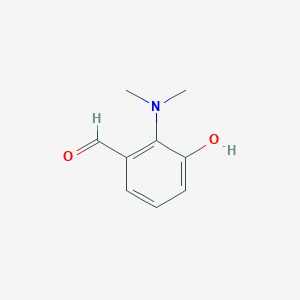
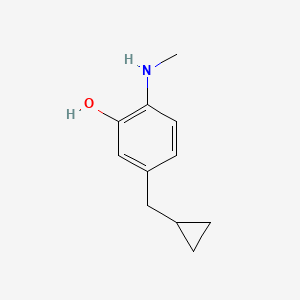

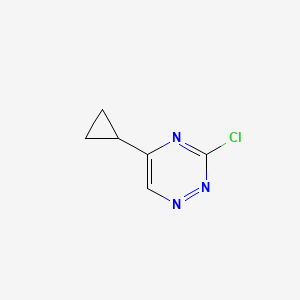
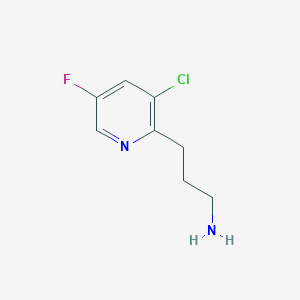
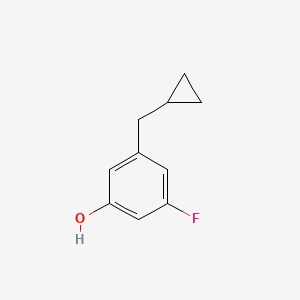
![1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B14843606.png)

